

Technical Guide: 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

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Compound of Interest

Compound Name: 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1269984

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CAS Number: 899709-47-8

This technical guide provides a comprehensive overview of **1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde**, a heterocyclic compound belonging to the pyrazole class of molecules. Given the limited publicly available data for this specific chemical, this document contextualizes its properties and potential applications within the broader, well-researched family of pyrazole-4-carbaldehyde derivatives. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry.

Physicochemical Properties

Quantitative data for **1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde** is summarized below. The compound is noted to be a solid at room temperature.

Property	Value	Source
CAS Number	899709-47-8	[1][2]
Molecular Formula	C ₈ H ₁₀ N ₂ O	[1][2]
Molecular Weight	150.18 g/mol	[1][2]
Physical Form	Solid	[2]
InChI Key	USQJNIWLVBVSSQI- UHFFFAOYSA-N	[2]
SMILES	O=C([H])C1=CN(N=C1C)CC= C	[1][2]

Note: Specific experimental data such as melting point, boiling point, and solubility are not readily available in the reviewed literature.

Synthesis and Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is most commonly achieved through the Vilsmeier-Haack reaction. This reaction facilitates the formylation and cyclization of ketone hydrazones to yield the corresponding 4-formylpyrazole.[3][4][5][6][7][8]

General Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a generalized procedure based on methodologies reported for the synthesis of various 1,3-disubstituted-1H-pyrazole-4-carbaldehydes.[2][7][9]

Step 1: Preparation of the Hydrazone Intermediate

- To a solution of the starting ketone (e.g., 2-penten-2-one, as a precursor for the allyl and methyl groups) in ethanol, add an equimolar amount of the desired hydrazine (e.g., allylhydrazine).
- Add a catalytic amount of glacial acetic acid (2-3 drops).

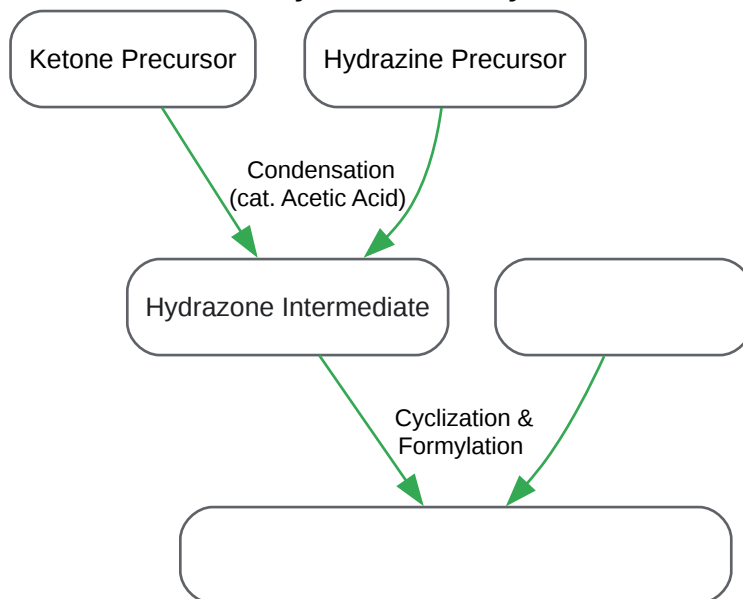
- The reaction mixture can be stirred at room temperature or gently heated under reflux for a period ranging from a few minutes to several hours, depending on the reactivity of the substrates. Microwave irradiation has been shown to significantly reduce reaction times.^[2]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it onto crushed ice.
- Filter the resulting precipitate, wash with cold water, and dry to yield the hydrazone intermediate.

Step 2: Vilsmeier-Haack Cyclization and Formylation

- Prepare the Vilsmeier reagent in situ by slowly adding phosphorus oxychloride (POCl_3 , ~3 equivalents) to ice-cold N,N-dimethylformamide (DMF), which acts as both reagent and solvent.
- Dissolve the hydrazone intermediate from Step 1 in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent, maintaining a low temperature (0-5 °C).
- After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, then heat to 70-90 °C for 4-10 hours.^{[6][7][9]}
- Monitor the reaction by TLC.
- After the reaction is complete, cool the mixture and carefully pour it onto a larger volume of crushed ice.
- Neutralize the acidic solution with a suitable base, such as sodium bicarbonate (NaHCO_3) or sodium hydroxide (NaOH) solution, until a precipitate forms.
- Filter the solid product, wash thoroughly with water to remove inorganic salts, and dry.
- Purify the crude **1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde** by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Synthesis Workflow Diagram

General Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes



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Caption: General workflow for the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes.

Spectral Characterization

Specific spectral data for **1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde** is not available in the cited literature. However, the structural features suggest characteristic signals that can be anticipated based on data from closely related analogs.^{[7][10]}

Spectral Data Type	Characteristic Signals for Pyrazole-4-carbaldehyde Analogs
^1H NMR	<ul style="list-style-type: none">- Aldehyde Proton (CHO): A singlet typically appearing far downfield, around δ 9.9-10.1 ppm.[7][11]- Pyrazole Ring Proton (H5): A singlet in the aromatic region, often around δ 8.1-8.3 ppm.[7]- Substituent Protons: Signals corresponding to the specific groups at positions 1 and 3 (e.g., allyl and methyl groups). The allyl group would show characteristic multiplets for the vinyl and methylene protons.
^{13}C NMR	<ul style="list-style-type: none">- Aldehyde Carbonyl (C=O): A signal in the range of δ 182-185 ppm.[7]- Pyrazole Ring Carbons: Signals for C3, C4, and C5 in the aromatic region (δ ~110-155 ppm).[7]- Substituent Carbons: Signals corresponding to the carbons of the allyl and methyl groups.
FT-IR (cm^{-1})	<ul style="list-style-type: none">- Aldehyde C=O Stretch: A strong, sharp absorption band around 1680-1695 cm^{-1}.[7]- C-H Stretch (Aldehyde): A characteristic pair of bands often observed around 2840 and 2740 cm^{-1}.- C=N and C=C Stretches: Absorptions in the 1600-1450 cm^{-1} region, characteristic of the pyrazole ring.

Biological Activity and Potential Applications

While **1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde** has not been specifically evaluated in the reviewed literature, the pyrazole scaffold is a well-established pharmacophore present in numerous clinically approved drugs and biologically active compounds.[1][12][13] Derivatives of pyrazole-4-carbaldehyde serve as key intermediates in the synthesis of these bioactive molecules.

Known Activities of Pyrazole Derivatives

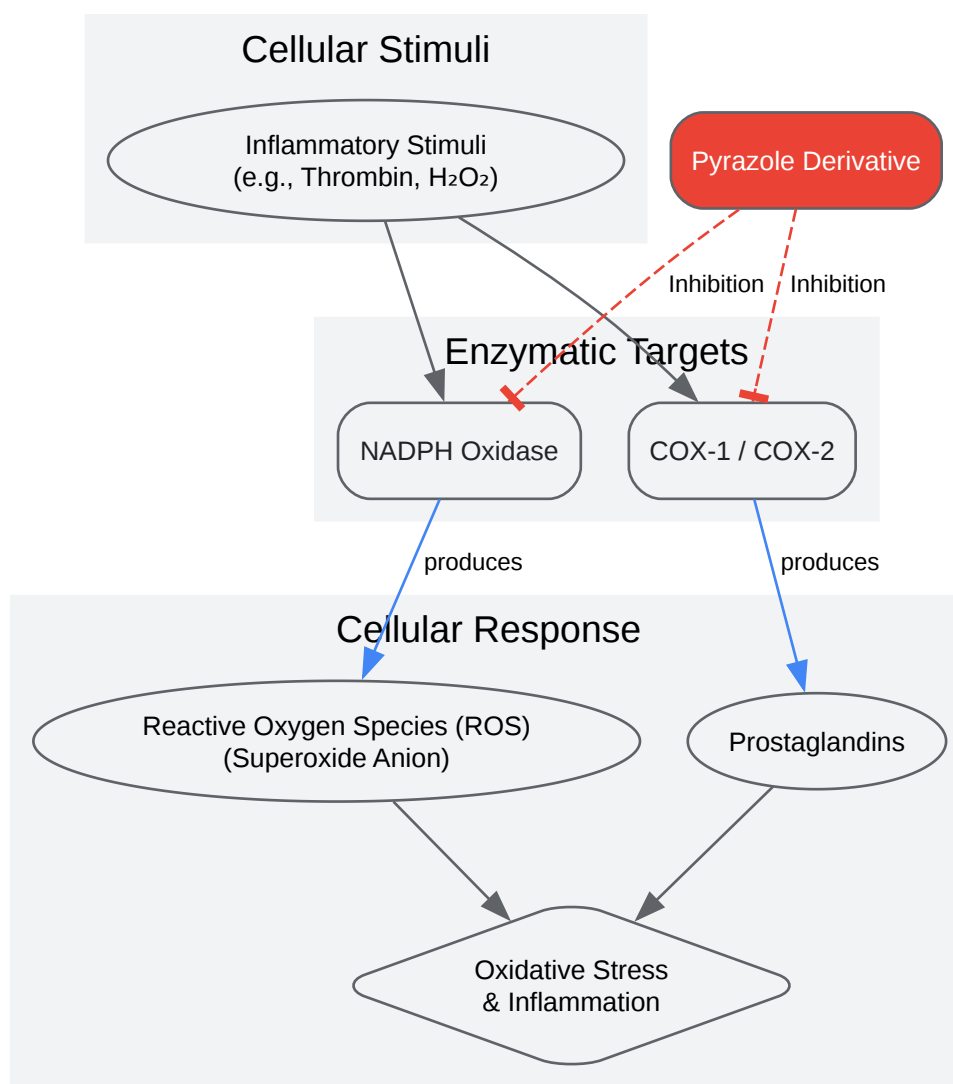
The following table summarizes the biological activities reported for various pyrazole and pyrazole-4-carbaldehyde derivatives.

Biological Activity	Target/Mechanism	Example Compound Class	Reported Potency (IC ₅₀ / MIC)	Source
Anti-inflammatory	COX-1/COX-2 Enzyme Inhibition	1,3-Diaryl Pyrazole Derivatives	IC ₅₀ values in low micromolar (μM) to nanomolar (nM) range.	[12][14][15]
Antimicrobial	Inhibition of bacterial/fungal growth	1,3-Diphenylpyrazole Schiff Bases	MIC values ranging from 17-19 μg/mL against <i>S. aureus</i> and <i>E. coli</i> .	[6][9]
Anticancer	Inhibition of cancer cell proliferation	Pyrazoline Benzenesulfonamides	Potent activity against various cancer cell lines.	[14][16]
Enzyme Inhibition	Carbonic Anhydrase (hCA I & II)	Substituted Pyrazole Derivatives	K _i values in the low nanomolar (nM) range (5-67 nM).	[17]
Enzyme Inhibition	DapE (Bacterial Enzyme)	Pyrazole Thioether Analogs	IC ₅₀ values in the micromolar (μM) range (~18-35 μM).	[18]
Antioxidant	ROS Scavenging, NADPH Oxidase Inhibition	Substituted Pyrazole Derivatives	IC ₅₀ against platelet ROS production of ~10 μM.	[16]

Potential Signaling Pathways and Mechanisms of Action

Many pyrazole derivatives exert their biological effects by inhibiting key enzymes in signaling pathways. For instance, their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, while their antioxidant properties can be linked to the direct scavenging of reactive oxygen species (ROS) and the inhibition of ROS-producing enzymes like NADPH oxidase.

Potential Mechanism of Action for Pyrazole Derivatives



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Caption: General inhibitory pathway of pyrazole derivatives on cellular inflammation.

Conclusion

1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde is a structurally interesting heterocyclic compound for which specific experimental data remains limited in the public domain. However, its core structure is a well-recognized and valuable building block in medicinal chemistry. The established synthetic routes, particularly the Vilsmeier-Haack reaction, provide a reliable method for its preparation. Based on the extensive research into analogous compounds, it can be hypothesized that this molecule holds potential as an intermediate for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory, antimicrobial, and anticancer research. Further investigation is required to fully characterize its physicochemical properties and to explore its specific biological activity profile.

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